molecular formula C13H20N4O2S2 B6449747 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2548991-18-8

2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Cat. No.: B6449747
CAS No.: 2548991-18-8
M. Wt: 328.5 g/mol
InChI Key: GIWLAJSWNNEPCN-UHFFFAOYSA-N
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Description

2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex organic compound featuring a unique combination of pyrrolidine, sulfonyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. The process begins with the construction of the pyrrolidine ring, followed by the introduction of the sulfonyl group. The final step involves the formation of the thiazole ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the thiazole ring can produce dihydrothiazoles .

Scientific Research Applications

2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c18-21(19,16-4-1-2-5-16)17-9-11-7-15(8-12(11)10-17)13-14-3-6-20-13/h3,6,11-12H,1-2,4-5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWLAJSWNNEPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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